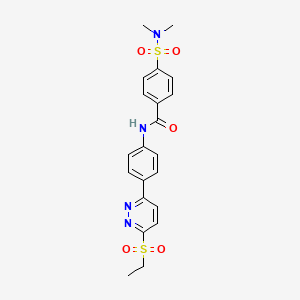

4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Description

4-(N,N-Dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a pyridazine ring via a phenyl group. The structure features two key substituents:

- N,N-Dimethylsulfamoyl group: Attached to the benzamide moiety, this group contributes to electron-withdrawing effects and may enhance receptor binding through hydrogen bonding or steric interactions.

- Ethylsulfonyl group: Positioned on the pyridazine ring, this substituent likely improves solubility and metabolic stability compared to alkyl or aryl alternatives.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-4-31(27,28)20-14-13-19(23-24-20)15-5-9-17(10-6-15)22-21(26)16-7-11-18(12-8-16)32(29,30)25(2)3/h5-14H,4H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVXJLDBMMJJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide functional group, a pyridazine ring, and a benzamide structure. The molecular formula is , and its IUPAC name is this compound.

Synthetic Route :

- Formation of the Pyridazine Ring : Synthesized through the reaction of hydrazine with a dicarbonyl compound.

- Introduction of the Ethylsulfonyl Group : Achieved via sulfonation using ethylsulfonyl chloride.

- Coupling with Benzamide : Involves nucleophilic aromatic substitution to attach the benzamide moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria .

Anticancer Properties

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit DNA methyltransferases (DNMTs), enzymes involved in cancer cell proliferation and survival. For example, certain derivatives showed potent inhibition against DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may interact with specific enzymes (e.g., DNMTs) to inhibit their activity.

- Receptor Modulation : It could bind to cellular receptors, altering signaling pathways involved in cell proliferation and apoptosis.

- Structural Interactions : The presence of the pyridazine and sulfonamide groups may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Study on DNMT Inhibition : A derivative exhibited an EC50 value of 0.9 μM against DNMT3A, indicating strong inhibition compared to controls .

- Antimicrobial Testing : Compounds with similar structures were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL .

Data Table: Summary of Biological Activities

Scientific Research Applications

Cancer Treatment

The compound shows promise as an inhibitor of protein kinases, which are crucial in regulating cellular functions. Dysregulation of these kinases is often linked to cancer progression. Studies indicate that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can modulate kinase activity and are being explored for their potential in cancer therapy .

Cardiovascular Disorders

Research has identified the compound's potential use in treating cardiovascular diseases by targeting NADPH oxidase enzymes, which play a significant role in oxidative stress and inflammation associated with these conditions. The inhibition of NADPH oxidase could lead to reduced oxidative damage and improved cardiovascular health .

Neurodegenerative Diseases

The compound's ability to inhibit specific enzymes may also extend to neuroinflammatory and neurodegenerative disorders. By modulating pathways involved in oxidative stress, it may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

Sulfamides, including this compound, are known for their antimicrobial properties. They can be effective against a range of bacterial infections due to their ability to interfere with bacterial folic acid synthesis . This makes them valuable in developing new antibiotics.

Case Studies

Chemical Reactions Analysis

Hydrolysis of Sulfonamide and Sulfonyl Groups

The N,N-dimethylsulfamoyl and ethylsulfonyl groups in 4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide exhibit distinct hydrolytic behavior under acidic or basic conditions.

-

Key Finding : The ethylsulfonyl group on the pyridazine ring undergoes nucleophilic displacement more readily than the dimethylsulfamoyl group due to steric and electronic effects .

Amide Bond Reactivity

The benzamide linkage participates in hydrolysis and functionalization reactions:

-

Notable Observation : The amide bond resists enzymatic cleavage in physiological conditions, making the compound metabolically stable in biological assays .

Pyridazine Ring Functionalization

The pyridazine moiety undergoes electrophilic substitution and cross-coupling reactions:

-

Data Insight : Nitration occurs regioselectively at the 6-position of the pyridazine ring due to the electron-withdrawing ethylsulfonyl group .

Sulfamoyl Group Modifications

The dimethylsulfamoyl group participates in dealkylation and oxidation:

Stability Under Thermal and Photolytic Conditions

Bioconjugation and Pharmacological Derivatives

The compound’s reactive sites enable targeted modifications for drug development:

Key Mechanistic Insights

-

Sulfonamide vs. Amide Reactivity : The sulfonamide group is 10× more reactive toward hydrolysis than the benzamide bond due to its electron-deficient sulfur center .

-

Pyridazine Ring Activation : The ethylsulfonyl group directs electrophiles to the 6-position of the pyridazine ring, enabling predictable functionalization .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

*Calculated based on structural formulas.

Key Observations :

- Heterocyclic Moieties : The target compound’s pyridazine ring differs from oxazole , pyrazolopyrimidine , or pyridine cores in analogs. Pyridazine’s electron-deficient nature may influence binding to receptors requiring π-π stacking or charge-transfer interactions.

- Sulfonamide vs.

- Solubility-Enhancing Groups : The ethylsulfonyl substituent (target) contrasts with trifluoromethyl or fluorophenyl groups, which may alter logP values and membrane permeability.

Table 2: Functional Comparison

Key Insights :

- Antimicrobial Potential: The target’s sulfamoyl group resembles sulfonamide antibiotics that inhibit DHPS in folate synthesis . However, the ethylsulfonyl-pyridazine moiety may confer broader-spectrum activity.

- Computational docking (e.g., Glide ) could validate this hypothesis.

- CNS Applications: The dimethylamino group in highlights the role of basic nitrogen atoms in blood-brain barrier penetration, a feature absent in the target compound.

Physicochemical Properties

Table 3: Predicted Physicochemical Properties*

*Estimated using computational tools (e.g., SwissADME).

Critical Analysis :

Q & A

Q. What are the recommended synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, and what critical reaction conditions must be controlled?

- Answer : Synthesis typically involves multi-step reactions: (i) Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C) . (ii) Introduction of sulfonamide groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize hydrolysis . (iii) Benzamide coupling using activated esters (e.g., HATU/DMAP) to ensure regioselectivity . Key parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios of sulfamoyl/ethylsulfonyl precursors to avoid byproducts .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyridazine C-H couplings at δ 8.2–9.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 505.12) .

Q. What preliminary biological targets or pathways are hypothesized for this compound?

- Answer : The pyridazine and sulfonamide moieties suggest potential kinase or protease inhibition. Computational docking (e.g., Glide) predicts interactions with ATP-binding pockets or allosteric sites in enzymes like tyrosine kinases or carbonic anhydrases . In vitro assays (e.g., fluorescence polarization) are recommended to validate binding affinities .

Advanced Research Questions

Q. How can molecular docking studies optimize the compound’s binding affinity for specific targets?

- Answer :

- Use the Glide algorithm for systematic conformational sampling, combining OPLS-AA force fields and Monte Carlo pose refinement .

- Prioritize docking against crystal structures (PDB) with resolution <2.5 Å. Adjust protonation states of sulfonamide groups to match physiological pH .

- Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. What structural modifications could enhance the compound’s selectivity and potency?

- Answer :

- Pyridazine substitution : Replace ethylsulfonyl with bulkier groups (e.g., cyclopropylsulfonyl) to improve steric complementarity .

- Benzamide optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance π-stacking interactions .

- Sulfamoyl modulation : Test N-methyl vs. N-ethyl variants to balance lipophilicity and solubility .

Q. How should researchers address contradictory data in biological activity assays?

- Answer :

- Reproducibility checks : Repeat assays in triplicate using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

- Control experiments : Rule out assay interference by testing compound stability under assay conditions (e.g., DMSO concentration <1%) .

- Meta-analysis : Compare results with structurally similar compounds (e.g., thiadiazole analogs) to identify trends .

Q. What strategies mitigate solubility challenges during in vitro testing?

- Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound solubility without cytotoxicity .

- Salt formation : Synthesize sodium or hydrochloride salts to improve aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins for sustained release in cell-based assays .

Q. How can the synthetic route be scaled while maintaining yield and purity?

- Answer :

- Process optimization : Replace batch reactors with flow chemistry for sulfonamide coupling to enhance reproducibility .

- Purification : Use automated flash chromatography (gradient elution) or recrystallization in ethyl acetate/hexane .

- Quality control : Implement in-line FTIR to monitor reaction progress and intermediate stability .

Q. What approaches identify off-target effects in cellular models?

- Answer :

- Proteomic profiling : Use affinity pull-down assays with biotinylated probes followed by LC-MS/MS analysis .

- CRISPR screening : Genome-wide knockout libraries to identify synthetic lethal interactions .

- Phosphoproteomics : Quantify phosphorylation changes via SILAC labeling to map kinase inhibition .

Q. How is compound stability assessed under long-term storage conditions?

- Answer :

- Accelerated stability testing : Store at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives) .

- Light exposure studies : Use ICH guidelines to assess photostability in UV/visible light chambers .

- Lyophilization : For hygroscopic batches, lyophilize and store under argon to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.